

Technical Guide: Physicochemical Properties of (S,R,S)-AHPC-Me-8-bromooctanoic acid

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Compound of Interest

(S,R,S)-AHPC-Me-8bromooctanoic acid

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B15579313

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Disclaimer: The compound **(S,R,S)-AHPC-Me-8-bromooctanoic acid** is a novel or not widely documented chemical entity. As such, the following data and protocols are presented as a representative guide based on the analysis of structurally similar compounds and standard organic chemistry principles. The quantitative data provided are estimations and should be confirmed through empirical testing.

Introduction

(S,R,S)-AHPC-Me (8-(1-(methoxycarbonyl)-3-phenyl-3-(piperidin-2-yl)propyl)amino)octanoic acid is a complex molecule featuring a piperidine ring, a chiral center, and a brominated octanoic acid chain. This guide provides an overview of its predicted physicochemical properties, detailed methodologies for their experimental determination, and a hypothetical signaling pathway to guide future research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of **(S,R,S)-AHPC-Me-8-bromooctanoic acid**. These values are derived from the analysis of its constituent functional groups and comparison with analogous chemical structures.



Property	Estimated Value	Units	Notes
Molecular Formula	C27H43BrN2O4	-	-
Molecular Weight	555.54	g/mol	Calculated based on the molecular formula.
Melting Point	120 - 135	°C	Estimated based on similar bicyclic amine derivatives. The range reflects potential polymorphic forms.
Boiling Point	> 400	°C	Estimated to be high due to the molecular weight and polar functional groups; likely to decompose before boiling under atmospheric pressure.
Solubility			
- Water	< 0.1	mg/mL	Predicted to have low aqueous solubility due to the large hydrophobic regions.
- DMSO	> 50	mg/mL	Expected to be highly soluble in polar aprotic solvents like DMSO.
- Ethanol	10 - 20	mg/mL	Predicted to have moderate solubility in alcohols.
рКа	8.5 - 9.5 (amine), 4.5 - 5.5 (acid)	-	The piperidine nitrogen is expected to be basic, while the carboxylic acid is acidic.



logP 3.5 - 4.5 - range, indicating a	range, indicating a high degree of	logP	3.5 - 4.5	The octanol-water partition coefficient is predicted to be in this
	high degree of			range, indicating a

Experimental Protocols

The following are standard experimental protocols that can be adapted for the determination of the physicochemical properties of **(S,R,S)-AHPC-Me-8-bromooctanoic acid**.

- 3.1. Determination of Melting Point
- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:
 - A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2
 °C/min as the estimated melting point is approached.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
- 3.2. Determination of Solubility
- Apparatus: Analytical balance, vials, magnetic stirrer, centrifuge, HPLC-UV or UPLC-MS.
- Procedure (Shake-Flask Method):
 - An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

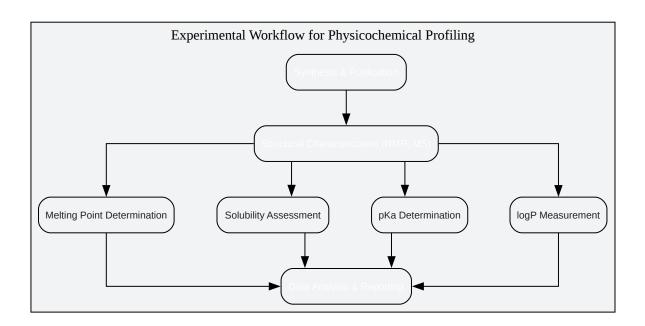


- The mixture is agitated using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to pellet the undissolved solid.
- A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV or UPLC-MS against a standard curve.
- 3.3. Determination of pKa (Potentiometric Titration)
- Apparatus: pH meter, burette, stirrer, titration vessel.
- Procedure:
 - A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
 - The pH of the solution is monitored throughout the titration.
 - The pKa values are determined from the half-equivalence points on the resulting titration curve.
- 3.4. Determination of logP (Octanol-Water Partition Coefficient)
- Apparatus: Separatory funnel, analytical balance, HPLC-UV or UPLC-MS.
- Procedure (Shake-Flask Method):
 - A known amount of the compound is dissolved in a mixture of n-octanol and water.
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.



- The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

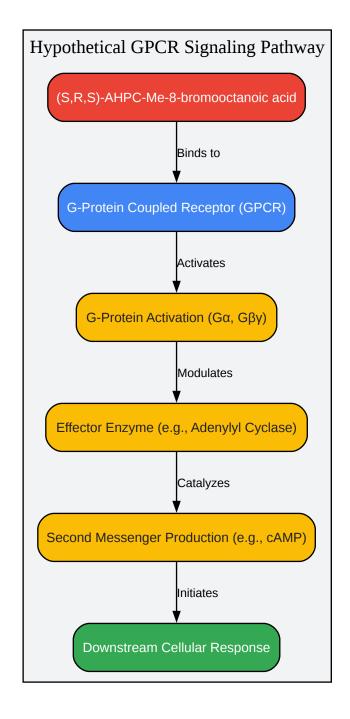
Diagrams



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Caption: Workflow for Physicochemical Profiling.





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Caption: Hypothetical GPCR Signaling Pathway.

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